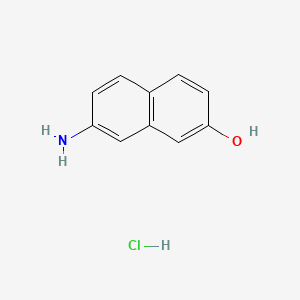

7-Amino-2-naphthol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

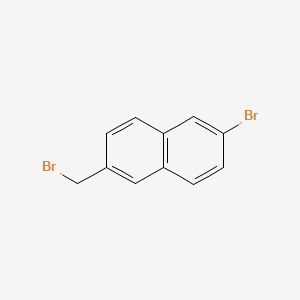

7-Amino-2-naphthol hydrochloride, also known as 7-aminonaphthalen-2-ol hydrochloride, is a compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The compound is a derivative of 7-Amino-2-naphthol .

Synthesis Analysis

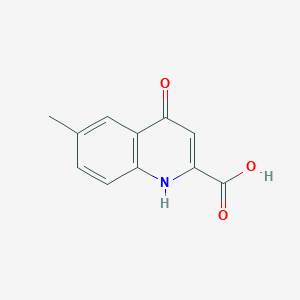

A study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions has been reported . In one of the methods, 1-amino-2-naphthol hydrochloride is used as a common substrate . For instance, 2-methylnaphtho[1,2-d]oxazole and 2-phenylnaphtho[1,2-d]oxazole were synthesized using carboxylic acid derivatives, namely acetic anhydride and benzoyl chloride respectively .Molecular Structure Analysis

The IUPAC name of 7-Amino-2-naphthol hydrochloride is 7-aminonaphthalen-2-ol;hydrochloride . The InChI string is InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H . The Canonical SMILES is C1=CC(=CC2=C1C=CC(=C2)O)N.Cl .Physical And Chemical Properties Analysis

7-Amino-2-naphthol hydrochloride has a molecular weight of 195.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 195.0450916 g/mol . The topological polar surface area is 46.2 Ų .科学的研究の応用

Pharmaceuticals

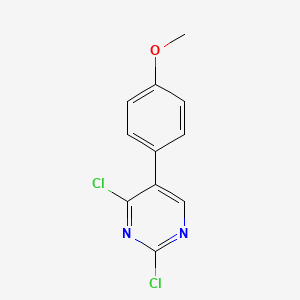

7-Amino-2-naphthol hydrochloride is used in the pharmaceutical industry due to its versatile properties. It has been used in the synthesis of various drugs. For example, 1-Amino-2-naphthol hydrochloride was used in a study on degradation of the azo dye Acid Orange 7 in batch anaerobic unstirred assay . It’s also used in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Dyes

This compound is also used in the dye industry. It’s involved in the synthesis of azo dyes, which are among the most significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Organic Synthesis

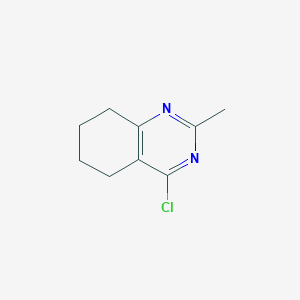

7-Amino-2-naphthol hydrochloride is a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis . It’s used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Material Science

Heterocyclic compounds synthesized using 7-Amino-2-naphthol hydrochloride also contribute in the field of material science .

Agrochemistry

These compounds also find applications in agrochemistry .

Biomedical Area

Azo chromophores synthesized using 7-Amino-2-naphthol hydrochloride have been employed in many applications in the biomedical area .

Safety and Hazards

The safety data sheet for a related compound, Naphthalene, indicates that it is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . Personal protective equipment should be worn, and adequate ventilation should be ensured .

作用機序

Target of Action

7-Amino-2-naphthol hydrochloride is a derivative of 2-naphthol, an important starting material in various organic transformations . .

Mode of Action

It’s known that 1-amino-2-naphthol, a similar compound, undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines

Biochemical Pathways

It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions, leading to the formation of various organic molecules with potent biological properties .

Result of Action

It’s known that 1-amino-2-naphthol, a similar compound, was used in a study on the degradation of the azo dye acid orange 7 in a batch anaerobic unstirred assay

Action Environment

It’s known that the hydrochloride form of 1-amino-2-naphthol is unstable in solution and decomposes rapidly, but this decomposition can largely be prevented by the addition of sodium bisulfite . This suggests that the stability of 7-Amino-2-naphthol hydrochloride might be similarly influenced by environmental factors such as pH and the presence of certain chemicals.

特性

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51761-16-1 |

Source

|

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)